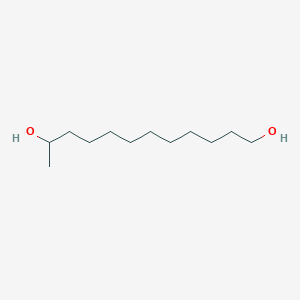

1,11-Dodecanediol

CAS No.: 80158-99-2

Cat. No.: VC8001251

Molecular Formula: C12H26O2

Molecular Weight: 202.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80158-99-2 |

|---|---|

| Molecular Formula | C12H26O2 |

| Molecular Weight | 202.33 g/mol |

| IUPAC Name | dodecane-1,11-diol |

| Standard InChI | InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 |

| Standard InChI Key | MHTWXBYRJHQAET-UHFFFAOYSA-N |

| SMILES | CC(CCCCCCCCCCO)O |

| Canonical SMILES | CC(CCCCCCCCCCO)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

1,12-Dodecanediol is a saturated 12-carbon diol with hydroxyl groups at both termini. Its IUPAC name is dodecane-1,12-diol, and it is characterized by the following properties:

-

Molecular formula:

Thermal and Physical Properties

Experimental data from thermophysical studies reveal:

-

Viscosity: Temperature- and pressure-dependent, with values ranging from 2.4–12.7 mPa·s at 298.15–573.15 K and 0.1–10 MPa .

Solubility and Reactivity

-

Water solubility: <1 g/L , with preferential solubility in alcohols and ethers .

-

pKa: 14.90 ± 0.10 (predicted) , indicating weak acidity consistent with primary alcohols.

Synthesis and Production Methods

Biotransformation via Recombinant E. coli

Recent advances in metabolic engineering enable high-yield production of 1,12-dodecanediol using alkane monooxygenase systems:

-

Key enzymes: CYP153A monooxygenase and AlkL membrane facilitator from Pseudomonas putida GPo1 .

-

Optimization: Temperature reduction to 25°C and staggered substrate feeding mitigate cytotoxicity .

Chemical Synthesis

While less common than biotransformation, traditional routes include:

-

Dihydroxylation of 1,12-dodecadiene: Catalyzed by osmium tetroxide.

-

Reduction of 1,12-dodecanedioic acid: Using lithium aluminum hydride.

Thermodynamic and Transport Properties

Density and Viscosity Profiles

High-pressure studies using vibrating-wire viscometry demonstrate:

-

Density correlations: Tait-type equation fits experimental data with 0.06–0.08% average deviation .

-

Viscosity correlations: Andrade–Tait equation achieves 0.64–0.67% accuracy .

-

Isobaric expansibility: Derived values range from (298.15 K) to (573.15 K) .

Phase Behavior

Industrial and Biomedical Applications

Polymer Chemistry

1,12-Dodecanediol serves as a monomer for:

-

Polyesters: Enhanced flexibility in coatings and adhesives.

-

Polyurethanes: Long-chain diols improve elastomer resilience.

Lubricants and Surfactants

-

Nonionic surfactants: Ethoxylated derivatives exhibit HLB values of 12–14.

Biomedical Uses

-

Drug delivery systems: Hydrophobic backbone enables sustained release.

-

Tissue engineering scaffolds: Biocompatible crosslinker for hydrogels.

Future Research Directions

-

Bioproduction scaling: Optimizing CYP153A expression for industrial-scale yields.

-

Functional derivatives: Exploring ethers and esters for niche applications.

-

Thermal stability: Enhancing performance in high-temperature lubricants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume